molecular formula C16H8Cl2N2 B11838081 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine CAS No. 132934-40-8

3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine

Cat. No.: B11838081
CAS No.: 132934-40-8
M. Wt: 299.2 g/mol
InChI Key: FWUWMLQWAPUUNK-UHFFFAOYSA-N
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Description

3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine is a heterocyclic compound with the molecular formula C₁₆H₈Cl₂N₂ This compound belongs to the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the desired naphthyridine ring system . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted naphthyridines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted naphthyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

132934-40-8

Molecular Formula

C16H8Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

3,10-dichloroquinolino[3,4-c]quinoline

InChI

InChI=1S/C16H8Cl2N2/c17-10-1-3-12-14(5-10)19-7-9-8-20-15-6-11(18)2-4-13(15)16(9)12/h1-8H

InChI Key

FWUWMLQWAPUUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CC3=CN=C4C=C(C=CC4=C23)Cl

Origin of Product

United States

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